molecular formula C25H29FN4O4 B6571034 5-[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide CAS No. 1021252-83-4

5-[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide

Cat. No. B6571034
CAS RN: 1021252-83-4
M. Wt: 468.5 g/mol
InChI Key: CSZCJSVGYXUJBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a cyclic structure. The tetrahydroquinazolin ring provides a cyclic core to the molecule, while the fluorophenyl and carbamoyl groups add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorophenyl and carbamoyl groups, as well as the tetrahydroquinazolin ring. Fluorine atoms are highly electronegative, which could make the fluorophenyl group a site of reactivity. The carbamoyl group could also participate in various reactions, particularly those involving nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase the compound’s stability and affect its polarity. The carbamoyl group could contribute to hydrogen bonding interactions .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially pose risks if ingested or if it comes into contact with the skin or eyes .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in medicinal chemistry, given the presence of functional groups commonly found in pharmaceutical compounds .

properties

IUPAC Name

5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O4/c1-2-14-27-22(31)9-5-6-15-29-24(33)20-7-3-4-8-21(20)30(25(29)34)17-23(32)28-16-18-10-12-19(26)13-11-18/h3-4,7-8,10-13H,2,5-6,9,14-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZCJSVGYXUJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide

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